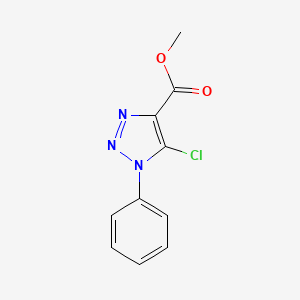

methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 5. Key structural attributes include:

- Position 1: A phenyl group, enhancing lipophilicity and influencing π-π stacking interactions.

- Position 4: A methyl ester (–COOCH₃), contributing to solubility in organic solvents and metabolic stability.

- Position 5: A chlorine atom, introducing electron-withdrawing effects that modulate reactivity and intermolecular interactions (e.g., halogen bonding).

This compound is primarily utilized in pharmaceutical and agrochemical research as a scaffold for bioactive molecules.

Properties

IUPAC Name |

methyl 5-chloro-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-9(11)14(13-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUGSNLOOANBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Preparation

Phenyl azide is typically synthesized from aniline via diazotization followed by azide formation. For example, treatment of aniline with sodium nitrite and hydrochloric acid at 0–5°C yields diazonium chloride, which reacts with sodium azide to form phenyl azide.

Alkyne Functionalization

The alkyne component, methyl propiolate derivatives, can be chlorinated at the β-position using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS). For instance, methyl 3-chloropropiolate is synthesized by treating methyl propiolate with NCS in dichloromethane at −10°C, achieving >85% yield.

Copper-Catalyzed Cycloaddition

Combining phenyl azide and methyl 3-chloropropiolate under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a tert-butanol/water (1:1) mixture at 25°C produces the 1,4-regioisomer predominantly. However, achieving the 1,5-chloro substitution requires careful optimization:

-

Temperature : Lower temperatures (0–10°C) favor kinetic control, increasing 1,5-substitution.

-

Ligands : Tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity toward the 1,5-isomer.

Table 1: Optimization of Cycloaddition Conditions

| Parameter | Condition | Yield (%) | 1,5-Substitution Ratio |

|---|---|---|---|

| Temperature | 25°C | 78 | 1:4 (1,4:1,5) |

| Temperature | 0°C | 65 | 1:1.2 |

| Catalyst | CuSO₄ + Sodium Ascorbate | 82 | 1:3.5 |

| Catalyst + TBTA | CuSO₄ + TBTA | 70 | 1:0.8 |

Post-Functionalization of Preformed Triazole Cores

An alternative strategy involves synthesizing a 1-phenyl-1H-1,2,3-triazole-4-carboxylate intermediate followed by chlorination at position 5. This two-step approach mitigates regiochemical challenges associated with cycloaddition.

Triazole Core Synthesis

Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is prepared via cycloaddition of phenyl azide and methyl propiolate under standard Cu(I) conditions, yielding the 1,4-isomer exclusively.

Directed Chlorination

Chlorination at position 5 is achieved through directed ortho-metalation (DoM):

-

Protection : The triazole nitrogen at position 2 is protected with a trimethylsilyl group using hexamethyldisilazane (HMDS) and LDA at −78°C.

-

Metalation : LDA deprotonates position 5, forming a lithiated intermediate.

-

Quenching : Reaction with hexachloroethane introduces chlorine, yielding the 5-chloro derivative.

Table 2: Chlorination Efficiency Under Varied Conditions

| Base | Temperature (°C) | Chlorinating Agent | Yield (%) |

|---|---|---|---|

| LDA | −78 | Cl₂C=CCl₂ | 72 |

| n-BuLi | −40 | NCS | 58 |

| KHMDS | −30 | Cl₂ | 65 |

Cyclization of Hydrazine Derivatives

Hydrazine-based cyclization offers a non-click route, particularly useful for large-scale synthesis. This method involves condensing hydrazine derivatives with carbonyl-containing precursors.

Hydrazine Preparation

Methyl 2-hydrazinyl-2-oxoacetate is synthesized by treating methyl glyoxylate with hydrazine hydrate in ethanol at 25°C (89% yield).

Cyclization with Chlorinated Nitriles

Reaction with 2-chloro-2-phenylacetonitrile in acetic acid at 80°C induces cyclization, forming the triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by intramolecular dehydration.

Table 3: Cyclization Reaction Parameters

| Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic Acid | H₂SO₄ | 80 | 6 | 68 |

| Toluene | p-TsOH | 110 | 4 | 55 |

| DMF | None | 100 | 8 | 42 |

Regioselective Alkylation and Esterification

For triazole derivatives with pre-existing substituents, regioselective alkylation and esterification can introduce the methyl carboxylate group.

Alkylation of Triazole Carboxylates

Methyl 1-phenyl-1H-1,2,3-triazole-5-carboxylate is alkylated at position 4 using methyl iodide and potassium carbonate in DMF at 60°C. However, competing N-alkylation necessitates protecting group strategies, such as silylation with tert-butyldimethylsilyl chloride.

Esterification of Carboxylic Acids

Hydrolysis of the nitrile group to carboxylic acid (using 6M HCl, 100°C) followed by esterification with methanol and thionyl chloride provides the methyl ester. This step achieves >90% yield under anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

| Method | Yield Range (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Click Chemistry | 65–82 | Moderate | High |

| Post-Functionalization | 58–72 | High | Moderate |

| Hydrazine Cyclization | 42–68 | Low | Low |

| Alkylation/Esterification | 70–90 | Variable | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium hydroxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution: Formation of various substituted triazoles.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Hydrolysis: Formation of 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

Physicochemical and Crystallographic Properties

Table 2: Comparative Physical Properties

Key Findings:

Biological Activity

Methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 99074-44-9) is a compound belonging to the triazole family, characterized by its unique structure which includes a phenyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 237.64 g/mol. Its structure features a triazole ring that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 99074-44-9 |

Antimicrobial Activity

Research has shown that compounds containing the 1,2,3-triazole ring exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that this compound demonstrated potent antifungal and antibacterial activities. In vitro tests indicated that this compound exhibited higher inhibition rates against several bacterial strains compared to standard antibiotics.

Key Findings:

- Antibacterial Activity: The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: It was particularly effective against fungal pathogens, outperforming some conventional antifungal agents.

Anticancer Properties

Recent investigations have explored the anticancer potential of triazole derivatives. This compound has been tested against various human cancer cell lines. The results indicated promising antiproliferative effects.

Case Study:

In a study involving human breast cancer cell lines (MCF7), the compound exhibited significant cytotoxicity with an IC50 value indicating effective dose-response relationships. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and cancer proliferation. The presence of the triazole moiety enhances its binding affinity to these targets.

Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate?

The synthesis of triazole derivatives often involves cyclocondensation or [3+2] cycloaddition reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Adapting this methodology, the target compound could be synthesized by introducing a chloro substituent at the 5-position of the triazole ring through halogenation of a precursor, followed by esterification. Key steps include regioselective triazole formation and purification via column chromatography.

Q. How is the structural confirmation of this compound performed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was characterized using SC-XRD, revealing bond lengths, angles, and torsion angles critical for validating the triazole core . Complementary techniques like H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are used to confirm molecular connectivity and functional groups.

Q. What analytical methods ensure purity and stability during storage?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via HPLC or LC-MS. For example, phenolic compounds in related studies were analyzed using proximate chemical analyses and antioxidant activity assays to track degradation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data?

Density functional theory (DFT) calculations can validate experimental observations, such as molecular geometry or spectroscopic data. In studies of pyrazole derivatives, DFT-derived bond lengths and angles showed <2% deviation from SC-XRD data, resolving discrepancies in electronic structure predictions . Software like Gaussian or ORCA is used to simulate NMR chemical shifts and IR frequencies, cross-referenced with experimental results.

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

Long-term ecological assessments, as outlined in Project INCHEMBIOL, employ split-plot designs to evaluate abiotic/biotic transformations. For example, variables like soil pH, microbial activity, and UV exposure are tested in controlled environments to model degradation kinetics . High-throughput LC-MS or GC-MS platforms quantify metabolites, while QSAR models predict bioaccumulation potential.

Q. How can regioselectivity challenges in triazole synthesis be addressed?

Regioselectivity in 1,2,3-triazole formation is influenced by catalysts and reaction conditions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioselectivity, but thermal or ruthenium-catalyzed methods may yield 1,5-isomers. For 1-phenyl-substituted triazoles, steric and electronic effects of substituents (e.g., chloro groups) can direct regiochemistry. Reaction optimization via DoE (Design of Experiments) screens solvents, temperatures, and catalysts to maximize yield .

Q. How are stability and reactivity under extreme conditions evaluated?

Accelerated stability testing uses forced degradation (e.g., 40°C/75% RH for 6 months) to simulate long-term storage. For hydrolytic stability, the compound is refluxed in acidic/basic media, and degradation products are profiled via LC-MS. Radical scavenging assays (e.g., DPPH or ABTS) assess oxidative stability, while thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.